![molecular formula C15H20N2O B7627654 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane](/img/structure/B7627654.png)
1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane, also known as MBMD, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. MBMD is a member of the benzofuran family of compounds and is structurally similar to benzodiazepines, which are widely used as anxiolytics and sedatives. In
Mechanism of Action
The exact mechanism of action of 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane is not yet fully understood. However, it is believed to act on the GABAergic system, which is responsible for regulating anxiety and seizure activity in the brain. 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane is thought to enhance the activity of GABA receptors, leading to a decrease in neuronal excitability and an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects
Studies have shown that 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane has a range of biochemical and physiological effects. In animal studies, 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane has been shown to reduce anxiety-like behavior and increase the duration of sleep. Additionally, 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane has been shown to have anticonvulsant effects, reducing the severity and frequency of seizures in animal models. 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane has also been shown to have neuroprotective effects, reducing neuronal damage and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane is its high potency and selectivity for GABA receptors. This makes it a useful tool for studying the GABAergic system and its role in anxiety and seizure disorders. However, one limitation of 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane is its relatively short half-life, which can make it difficult to administer in animal studies.
Future Directions
There are several future directions for research on 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane. One area of interest is the development of new analogs with improved pharmacokinetic properties and greater selectivity for specific GABA receptor subtypes. Additionally, further research is needed to fully understand the mechanism of action of 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane and its potential as a therapeutic agent for anxiety, seizures, and neurodegenerative diseases. Finally, studies are needed to evaluate the safety and efficacy of 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane in human clinical trials.
Synthesis Methods
The synthesis of 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane involves a multi-step process that begins with the reaction of 2-methylbenzofuran with formaldehyde to produce a key intermediate. This intermediate is then reacted with ethylenediamine to form the final product, 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane. The synthesis method has been optimized to produce high yields of pure 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane with minimal impurities.
Scientific Research Applications
1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane has been the subject of extensive scientific research due to its potential as a therapeutic agent. Studies have shown that 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane has anxiolytic, sedative, and anticonvulsant properties, making it a promising candidate for the treatment of anxiety and seizure disorders. Additionally, 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane has been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-[(2-methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-12-14(11-17-9-4-7-16-8-10-17)13-5-2-3-6-15(13)18-12/h2-3,5-6,16H,4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKAGPQAVFKJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)CN3CCCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-2-methyl-3-[[3-(trifluoromethyl)cyclohexanecarbonyl]amino]propanoic acid](/img/structure/B7627572.png)
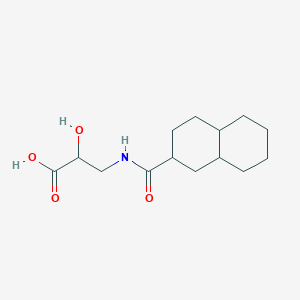
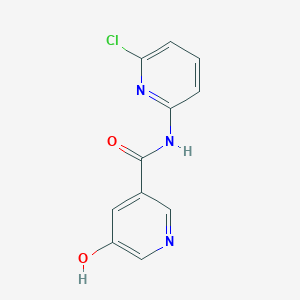

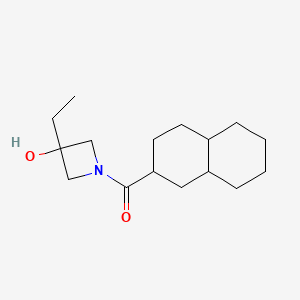
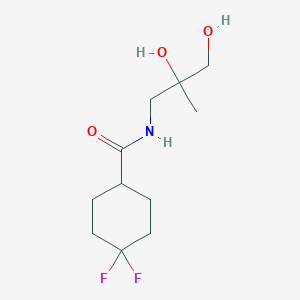

![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7627623.png)
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-4,5,6,7-tetrahydrobenzimidazole](/img/structure/B7627629.png)

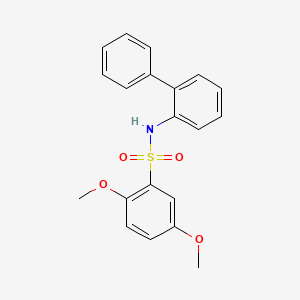
![2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7627659.png)
![3-[(4-Bromo-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7627674.png)
